4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent kinase inhibitor . Its primary targets include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The binding of this compound to these enzymes disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of these kinases disrupts the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its potency .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . This compound’s interaction with JAK enzymes disrupts the signaling cascade, leading to altered gene expression and cellular responses.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes involved in cell survival and proliferation . The compound’s ability to modulate gene expression is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 These interactions can lead to the formation of metabolites that may have distinct biological activities
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and apoptosis . Post-translational modifications and targeting signals play a role in its precise localization within cells.
Properties
IUPAC Name |
4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOENFAKYOBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467625 | |
Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208459-81-8 | |
Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.